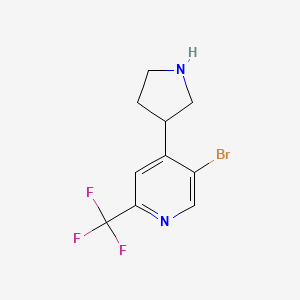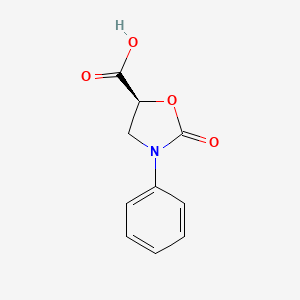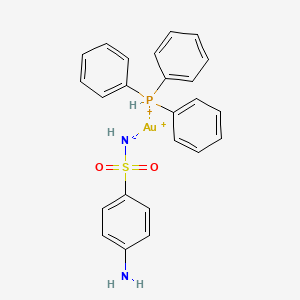
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold: is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a sulfonamide group
Vorbereitungsmethoden
The synthesis of ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold typically involves the reaction of triphenylphosphine gold chloride with 4-aminobenzenesulfonamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced to form gold(I) complexes with different ligands.
Substitution: The triphenylphosphine ligand can be substituted with other phosphine ligands or nitrogen-based ligands.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include gold(III) complexes, reduced gold(I) complexes, and substituted gold complexes.
Wissenschaftliche Forschungsanwendungen
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: While its industrial applications are limited, it is used in research settings to develop new catalytic processes and materials.
Wirkmechanismus
The mechanism by which ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cellular redox balance and the inhibition of DNA replication.
Vergleich Mit ähnlichen Verbindungen
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold can be compared with other gold-based compounds, such as:
Auranofin: A gold(I) compound used in the treatment of rheumatoid arthritis.
Gold(III) chloride: A simple gold(III) salt used in various chemical reactions.
Gold nanoparticles: Widely studied for their applications in drug delivery and diagnostics.
The uniqueness of this compound lies in its combination of a sulfonamide group and a triphenylphosphine ligand, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H23AuN2O2PS+ |
|---|---|
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
(4-aminophenyl)sulfonylazanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H7N2O2S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-3-6(4-2-5)11(8,9)10;/h1-15H;1-4H,7H2,(H-,8,9,10);/q;-1;+1/p+1 |
InChI-Schlüssel |
UYICKURLMNCUOQ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
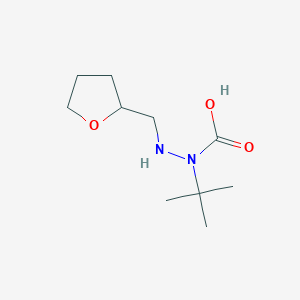
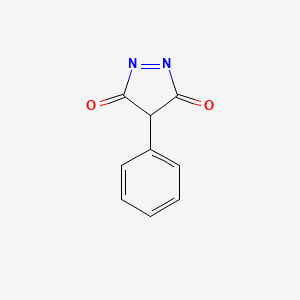
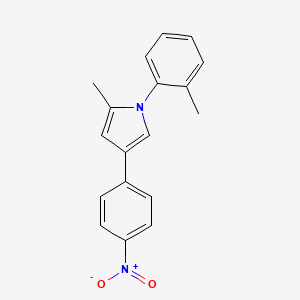
![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
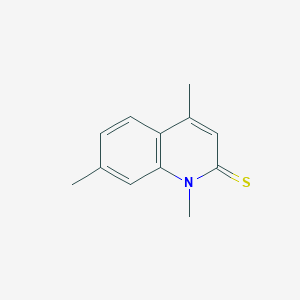

![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
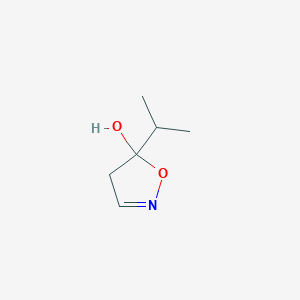
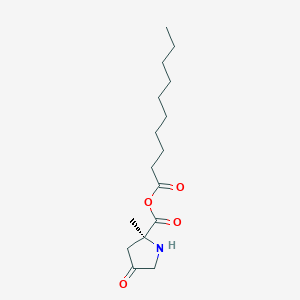
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
